6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C9H16ClN5
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dichloro-6-tripropyl-1,3,5-triazine with ammonia under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or other reduced derivatives.
Substitution: Generation of substituted triazines or other derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving nucleic acids and proteins. Medicine: Industry: Utilized in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may involve interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
6-Chloro-N,N'-dipropyl-1,3,5-triazine-2,4-diamine
6-Chloro-N,N'-cyclopropyl-1,3,5-triazine-2,4-diamine
Uniqueness: 6-Chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine is unique in its structural features and reactivity compared to similar compounds
Properties
IUPAC Name |
6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-3-5-11-8-13-7(10)14-9(15-8)12-6-4-2/h3-6H2,1-2H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFQDZJPQYALOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)Cl)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274607 | |
Record name | 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3071-66-7 | |
Record name | 6-chloro-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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